molecular formula C4H10N4O B15293935 [Bis(Methylamino)methylidene]urea

[Bis(Methylamino)methylidene]urea

Cat. No.: B15293935
M. Wt: 130.15 g/mol
InChI Key: IZRKJLYCWDGEBX-UHFFFAOYSA-N
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Description

[Bis(Methylamino)methylidene]urea is a chemical compound with the molecular formula C4H10N4O and a molecular weight of 130.15 g/mol. It is used as a reagent in the synthesis of copper (II) complexes with anionic amidinourea

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Bis(Methylamino)methylidene]urea can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, catalyst-free, and scalable, making it suitable for both laboratory and industrial production. The reaction conditions involve mild temperatures and straightforward filtration or extraction procedures to obtain the desired product with high chemical purity .

Industrial Production Methods

Industrial production methods for this compound typically involve the reaction of isocyanates or carbamoyl chlorides with ammonia . These methods are influenced by economic and environmental considerations, aiming to develop resource-efficient and environmentally friendly production processes .

Chemical Reactions Analysis

Types of Reactions

[Bis(Methylamino)methylidene]urea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halides or other nucleophiles.

The reaction conditions typically involve controlled temperatures, specific solvents, and appropriate catalysts to achieve the desired transformations.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted urea compounds.

Scientific Research Applications

[Bis(Methylamino)methylidene]urea has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in the synthesis of copper (II) complexes with anionic amidinourea.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: this compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which [Bis(Methylamino)methylidene]urea exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with molecular targets and pathways in biological systems, leading to various biochemical and physiological effects. The specific molecular targets and pathways involved depend on the context of its application and the nature of the metal ions it complexes with.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to [Bis(Methylamino)methylidene]urea include:

    N-Substituted Ureas: These compounds have one of the nitrogen atoms substituted with an alkyl or aryl group.

    Cimetidine Amide Dihydrochloride: A compound with a similar urea structure used in pharmaceutical applications.

Uniqueness

What sets this compound apart from similar compounds is its specific ability to form stable complexes with copper (II) ions and its use in the synthesis of anionic amidinourea complexes. This unique property makes it particularly valuable in certain chemical and industrial applications.

Properties

IUPAC Name

(N,N'-dimethylcarbamimidoyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4O/c1-6-4(7-2)8-3(5)9/h1-2H3,(H4,5,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRKJLYCWDGEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=NC)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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